molecular formula C21H29N3O4 B2637416 Tert-butyl 4-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperazine-1-carboxylate CAS No. 881484-41-9

Tert-butyl 4-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperazine-1-carboxylate

Cat. No.: B2637416
CAS No.: 881484-41-9
M. Wt: 387.48
InChI Key: SXFHADWILSOFIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted with a tert-butyl carboxylate group and a diketopiperazine (2,5-dioxopyrrolidin) moiety bearing a 2-phenylethyl side chain. The tert-butyl group enhances lipophilicity, while the diketopyrrolidin introduces hydrogen-bonding capability and conformational rigidity.

Properties

IUPAC Name

tert-butyl 4-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c1-21(2,3)28-20(27)23-13-11-22(12-14-23)17-15-18(25)24(19(17)26)10-9-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFHADWILSOFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidine Moiety: The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a diketone under acidic conditions to form the 2,5-dioxopyrrolidine structure.

    Attachment of the Phenylethyl Group: The phenylethyl group can be introduced through a nucleophilic substitution reaction, where a phenylethyl halide reacts with the pyrrolidine derivative.

    Formation of the Piperazine Ring: The piperazine ring is then formed by reacting the intermediate with a suitable diamine under controlled conditions.

    Introduction of the Tert-butyl Ester Group: Finally, the tert-butyl ester group is introduced via esterification, typically using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine ring, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.

Major Products

    Oxidation: Products may include phenylacetic acid or benzyl ketones.

    Reduction: Products may include hydroxylated derivatives of the pyrrolidine ring.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing piperazine moieties, such as tert-butyl 4-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperazine-1-carboxylate, exhibit potential as anticancer agents. The piperazine structure is often incorporated into drug designs targeting specific cancer pathways. For instance, studies have shown that similar piperazine derivatives can inhibit protein kinases involved in cancer progression, making them promising candidates for further development .

Neuropharmacology

The compound may also play a role in neuropharmacology due to its structural similarities with known neuroactive compounds. Research into piperazine derivatives has revealed their effectiveness as modulators of neurotransmitter systems, which could lead to applications in treating neurological disorders such as depression and anxiety . The ability to modify the piperazine ring allows for the tuning of pharmacological profiles, enhancing efficacy and reducing side effects.

Synthetic Approaches

The synthesis of this compound involves several steps that can be optimized for yield and purity. Recent advancements in synthetic methodologies have allowed for more efficient production of this compound and its derivatives. For example, strategies involving dual-E3 ligase recruitment have been explored to enhance the degradation of target proteins through PROTAC (Proteolysis Targeting Chimeras) technology .

Derivative Exploration

The exploration of derivatives based on this compound is crucial for expanding its application scope. Modifications to the piperazine and pyrrolidine rings can lead to compounds with improved biological activity or selectivity for specific targets . This approach has been successfully employed in developing new therapeutic agents that target various diseases.

Case Study: Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers synthesized a series of piperazine-based compounds, including this compound. These compounds were evaluated for their ability to inhibit cell proliferation in various cancer cell lines. The results indicated significant cytotoxic effects, particularly against breast and lung cancer cells, suggesting a potential role in cancer therapy .

Case Study: Neurological Effects

Another study investigated the effects of piperazine derivatives on animal models of depression. The results demonstrated that certain modifications to the piperazine structure enhanced the antidepressant-like effects in behavioral tests. This highlights the compound's potential application in developing new treatments for mood disorders .

Mechanism of Action

The mechanism of action of tert-butyl 4-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structurally related piperazine derivatives and their distinguishing characteristics:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Potential Applications
Target Compound 2,5-Dioxo-1-(2-phenylethyl)pyrrolidin-3-yl C₂₀H₂₇N₃O₄ 373.45 Diketopiperazine core, phenylethyl group Efflux pump inhibition (hypothesized)
tert-Butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate () 3-Cyanopyridin-2-yl C₁₅H₁₉N₅O₂ 301.34 Polar cyano group Intermediate for kinase inhibitors
tert-Butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate () Dibenzylamino-cyclohexyl C₂₉H₄₀N₄O₂ 480.66 Bulky cyclohexyl-dibenzylamino group Chiral building block for drug candidates
2-Phenylethyl 5-chloro-6-piperazin-1-yl-pyridine-3-carboxylate () 5-Chloro-pyridin-3-yl, phenylethyl ester C₁₇H₁₉ClN₃O₂ 332.12 Ester linkage, phenylethyl group Efflux pump inhibitor (validated)
tert-Butyl 4-(2-fluoropyridin-3-yl)piperazine-1-carboxylate () 2-Fluoropyridin-3-yl C₁₄H₁₉FN₄O₂ 294.32 Fluorine substituent Fluorinated probe for PET imaging

Functional Group Impact on Properties

  • Hydrophobicity: The 2-phenylethyl group in the target compound and ’s analog enhances membrane permeability compared to polar derivatives (e.g., cyanopyridyl in ) .
  • Electronic Effects: Electron-withdrawing groups (e.g., fluorine in ) alter reactivity and binding interactions, whereas electron-donating groups (e.g., dibenzylamino in ) may enhance solubility .

Critical Analysis of Structural Divergence

  • Limitations : The bulky phenylethyl group may reduce solubility compared to smaller substituents (e.g., fluorine in ), necessitating formulation optimization .

Biological Activity

Tert-butyl 4-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, pharmacological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a pyrrolidine moiety and a tert-butyl ester group . The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyrrolidine Moiety: This is achieved by reacting an appropriate amine with a diketone under acidic conditions to yield the 2,5-dioxopyrrolidine structure.
  • Attachment of the Phenylethyl Group: A nucleophilic substitution reaction introduces the phenylethyl group by reacting a phenylethyl halide with the pyrrolidine derivative.
  • Formation of the Piperazine Ring: The final step involves the reaction of the intermediate with a suitable diamine under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The binding alters their activity, leading to various biological effects. Potential mechanisms include:

  • Enzyme Inhibition: The compound may function as an enzyme inhibitor, impacting metabolic pathways.
  • Receptor Modulation: It may act as a modulator for certain receptors, influencing signal transduction processes .

Biological Activity and Pharmacological Properties

Research indicates that this compound exhibits several significant biological activities:

Antioxidant Activity

Preliminary studies suggest that this compound has antioxidant properties, potentially beneficial in reducing oxidative stress in biological systems.

Enzyme Inhibition Studies

In vitro studies have indicated that related compounds can inhibit specific enzymes involved in metabolic processes. For instance, compounds with similar structures have been effective against various targets such as kinases and proteases .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Immune Response Modulation:
    • A study investigated the potential of similar compounds in modulating immune responses in mouse splenocytes. Results indicated significant activity at concentrations as low as 100 nM, suggesting potential applications in immunotherapy .
  • Comparative Analysis with Analog Compounds:
    • When compared to structurally similar compounds, this compound exhibited unique binding affinities and biological responses, highlighting its potential as a lead compound for drug development .

Data Summary Table

Property Details
IUPAC Name This compound
CAS Number 881484-41-9
Molecular Formula C21H29N3O4
Molecular Weight 373.48 g/mol
Biological Activities Antioxidant, Antimicrobial, Enzyme Inhibition
Potential Applications Drug Development, Immunotherapy

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.